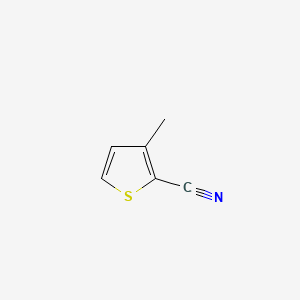

3-Methylthiophene-2-carbonitrile

Overview

Description

3-Methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H5NS and a molecular weight of 123.176 . It is also known by other names such as 3-Methyl-2-thiophenecarbonitrile .

Synthesis Analysis

The synthesis of this compound involves a mixture of 3-Methyl-2-thiophenecarboxamide with an excess of POCl3, which is heated at reflux temperature for 2 hours . The excess POCl3 is removed under vacuum and the residue is dissolved in 1,2-dichloroethane, washed with water, then brine, and the solvent is removed to give the crude 3-methyl-2-thiophenecarbonitrile .Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Thiophene derivatives, including this compound, are synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .Physical And Chemical Properties Analysis

This compound is a clear colorless to yellow liquid . It has a boiling point of 91-93°C at 12mm, a refractive index of 1.5530, and a flash point of 91-93°C/12mm . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications

Photophysical Properties and Metal Sensing

- The Gewald reaction, a key synthetic route involving 3-methylthiophene-2-carbonitrile, has been expanded to a four-component process. This method yields 2-arylthieno[2,3-d]pyrimidin-4-amines, which demonstrate significant photophysical properties, potentially applicable in metal sensing (Abaee et al., 2017).

Electrochemical Behavior and Sensing Applications

- Poly(3-methylthiophene) (P3MT) has been studied for its electrochemical behavior, particularly in relation to epinephrine, showcasing its potential in electrochemical sensors and analytical applications (Wang, Huang, & Liu, 2004).

Electrochemical Properties and Energy Storage

- The electrochemical characteristics of poly(3-methylthiophene) films are significantly influenced by the doping anion used during synthesis. This finding has implications for the development of energy storage materials and devices (Marque, Roncali, & Garnier, 1987).

Photovoltaic Applications

- This compound derivatives have shown promise in the fabrication of photovoltaic devices, particularly when combined with other materials like PCBM. These compounds contribute to lower bandgap energies and improved absorption characteristics (Berson et al., 2010).

Corrosion Inhibition

- Derivatives of this compound have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness underscores their potential in industrial corrosion protection (Bedair et al., 2018).

Electrochemical Polymerization and Coating Applications

- The electropolymerization of 3-methylthiophene and its deposition onto various substrates has been extensively studied, indicating its potential for creating conductive coatings with applications in electronics and sensors (Abaci & Yildiz, 2004).

Safety and Hazards

3-Methylthiophene-2-carbonitrile is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Thiophene-based analogs, including 3-Methylthiophene-2-carbonitrile, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods.

properties

IUPAC Name |

3-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-5-2-3-8-6(5)4-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZHYEITUZEZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334696 | |

| Record name | 3-Methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55406-13-8 | |

| Record name | 3-Methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a simple and efficient method to synthesize 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles, and what is the key intermediate involved?

A1: A novel one-pot synthesis of 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles has been developed using readily available starting materials. [] This method involves the sequential reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile. The reaction proceeds through the in situ formation and intramolecular cyclization of a key intermediate: cyanomethyl 2-alkoxy-N-buta-2,3-dienimidothioate (1-aza-1,3,4-triene). This intermediate then undergoes cyclization to yield the desired tetrasubstituted thiophene. [] This approach offers a streamlined and efficient route to access these complex heterocyclic compounds.

Q2: How can the structure of newly synthesized 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles be confirmed?

A2: While the provided abstracts do not contain specific spectroscopic data, mass spectrometry serves as a powerful tool for structural characterization. The fragmentation patterns observed under electron and chemical ionization provide valuable information about the structure of the synthesized 4-Alkoxy-5-amino-3-methylthiophene-2-carbonitriles. [] By analyzing the mass spectra and identifying characteristic fragment ions, researchers can confirm the presence of specific functional groups and structural motifs, thus supporting the successful synthesis of the desired compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.